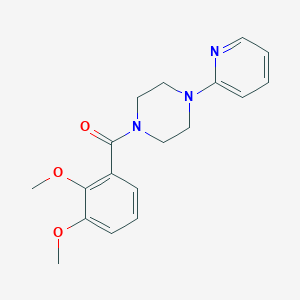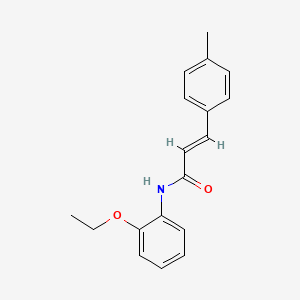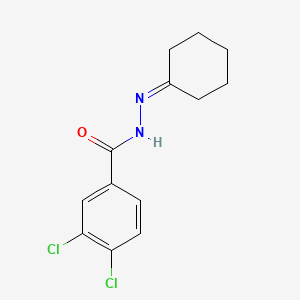
N-(3-chloro-4-fluorophenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-morpholinecarbothioamide, commonly known as CFMTI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
CFMTI has been extensively studied for its potential applications in various scientific fields. In medicine, CFMTI has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, CFMTI has been tested as a pesticide and herbicide due to its ability to inhibit plant growth. In materials science, CFMTI has been used as a precursor for the synthesis of metal sulfides and as a template for the synthesis of mesoporous materials.
Wirkmechanismus
CFMTI exerts its biological effects by inhibiting the activity of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CFMTI also inhibits the activity of tubulin, a protein involved in cell division and migration. This mechanism of action makes CFMTI a promising candidate for the development of anti-inflammatory and anti-cancer drugs.
Biochemical and Physiological Effects
CFMTI has been shown to have a variety of biochemical and physiological effects. In animal studies, CFMTI has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. However, it has also been shown to have toxic effects on the liver and kidneys at high doses. These findings suggest that CFMTI has potential therapeutic benefits but also requires careful evaluation of its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
CFMTI has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a well-characterized mechanism of action and has been extensively studied in animal models. However, CFMTI also has limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions. These limitations require careful consideration when designing experiments using CFMTI.
Zukünftige Richtungen
There are several future directions for research on CFMTI. One area of interest is the development of CFMTI-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the development of CFMTI-based pesticides and herbicides for use in agriculture. Additionally, there is potential for the use of CFMTI in materials science for the synthesis of novel materials with unique properties. Further research is needed to fully explore the potential applications of CFMTI in these fields.
Synthesemethoden
CFMTI can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with carbon disulfide, followed by the reaction with morpholine and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield CFMTI. This synthesis method has been optimized to yield high purity and yield of CFMTI.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2OS/c12-9-7-8(1-2-10(9)13)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZLXOSAELJSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)

![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)

![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)
